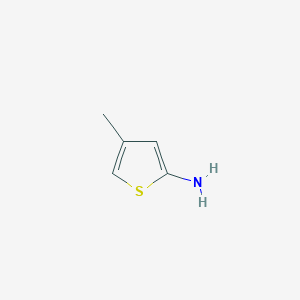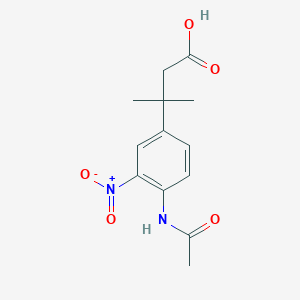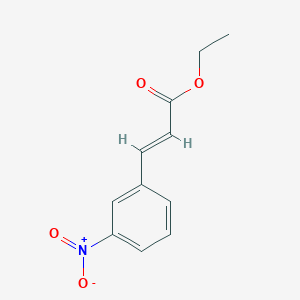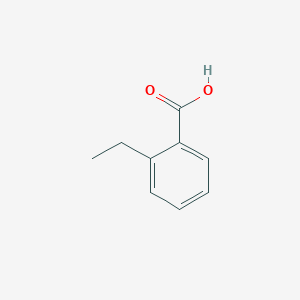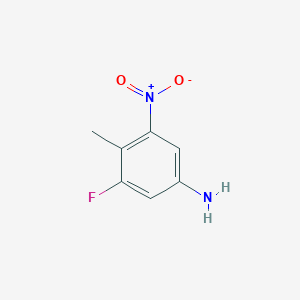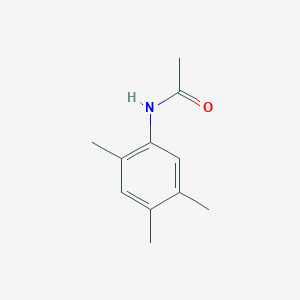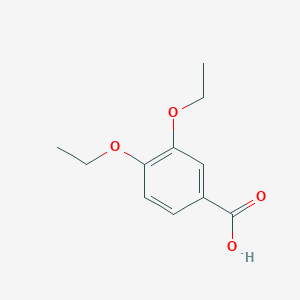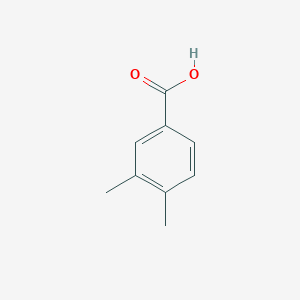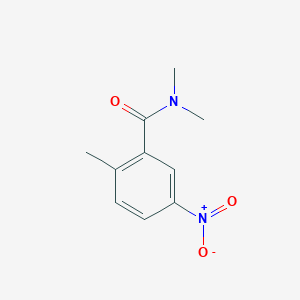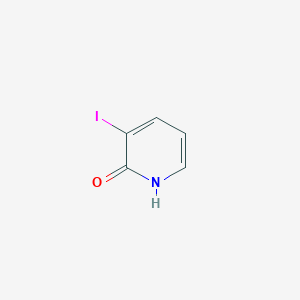
3-Iodopyridin-2(1H)-one
Overview
Description
3-Iodopyridin-2(1H)-one is a heterocyclic organic compound featuring an iodine atom attached to the third position of a pyridin-2-one ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyridin-2(1H)-one typically involves the iodination of pyridin-2-one. One common method includes the reaction of pyridin-2-one with iodine and a suitable oxidizing agent under controlled conditions. For instance, the reaction can be carried out in the presence of potassium iodide and hydrogen peroxide in an aqueous medium at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Iodopyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form pyridin-2,3-dione derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of pyridin-2-one.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include 3-aminopyridin-2-one or 3-thiopyridin-2-one.
Oxidation Reactions: Products include pyridin-2,3-dione derivatives.
Reduction Reactions: Products include pyridin-2-one.
Scientific Research Applications
3-Iodopyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Iodopyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can facilitate interactions with specific molecular targets, enhancing the compound’s biological activity.
Comparison with Similar Compounds
- 3-Bromopyridin-2(1H)-one
- 3-Chloropyridin-2(1H)-one
- 3-Fluoropyridin-2(1H)-one
Comparison: 3-Iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to different interaction profiles and reactivity patterns, making this compound a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFHJFNJPXYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545576 | |
| Record name | 3-Iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-46-0 | |
| Record name | 3-Iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do C-5 methyl substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-ones interact with HIV-1 reverse transcriptase and what are the downstream effects?
A: While the exact binding interactions are not fully elucidated in the provided abstracts, these compounds are designed as HIV-1 reverse transcriptase (RT) inhibitors. [, ] HIV-1 RT is an enzyme crucial for viral replication. It converts the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. By inhibiting HIV-1 RT, these compounds aim to block this crucial step in the HIV life cycle, thus preventing viral replication. [] Further research, including enzyme kinetics and potentially co-crystallization studies, would be needed to pinpoint the specific binding site and mechanism of inhibition.
Q2: What is the impact of structural modifications on the anti-HIV activity of C-5 methyl substituted 4-arylthio and 4-aryloxy-3-iodopyridin-2(1H)-ones?
A: The research indicates that the presence of a methyl group at the C-5 position of the 3-iodopyridin-2(1H)-one core, along with specific arylthio or aryloxy substitutions at the 4-position, contributes significantly to the anti-HIV activity. [] This suggests a structure-activity relationship where these specific modifications are likely involved in key interactions with the HIV-1 RT enzyme. Further details on the specific structure-activity relationships, including the influence of different substituents on the arylthio or aryloxy groups, would require a deeper analysis of the full research articles. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


